
4-(2',4'-difluorobiphenyl-3-yl)-N-(3,4-dimethylisoxazol-5-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxamide, 4-(2’,4’-difluoro[1,1’-biphenyl]-3-yl)-N-(3,4-dimethyl-5-isoxazolyl)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring, a biphenyl group with difluoro substitutions, and an isoxazole ring with dimethyl substitutions. Its intricate structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, 4-(2’,4’-difluoro[1,1’-biphenyl]-3-yl)-N-(3,4-dimethyl-5-isoxazolyl)- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the biphenyl group, and the incorporation of the isoxazole ring. Common reagents used in these reactions include fluorinated biphenyl derivatives, piperazine, and isoxazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, 4-(2’,4’-difluoro[1,1’-biphenyl]-3-yl)-N-(3,4-dimethyl-5-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-Piperazinecarboxamide, 4-(2’,4’-difluoro[1,1’-biphenyl]-3-yl)-N-(3,4-dimethyl-5-isoxazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, 4-(2’,4’-difluoro[1,1’-biphenyl]-3-yl)-N-(3,4-dimethyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinecarboxamide, 4-(2-aminoacetyl)-
- 2,2’-Difluoro-[1,1’-biphenyl]-4,4’-diol
- (2’,4’-Difluoro[1,1’-biphenyl]-4-yl)acetic acid
Uniqueness
1-Piperazinecarboxamide, 4-(2’,4’-difluoro[1,1’-biphenyl]-3-yl)-N-(3,4-dimethyl-5-isoxazolyl)- stands out due to its unique combination of functional groups and structural features. The presence of both the piperazine and isoxazole rings, along with the difluoro-substituted biphenyl group, imparts distinct chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C22H22F2N4O2 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-[3-(2,4-difluorophenyl)phenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C22H22F2N4O2/c1-14-15(2)26-30-21(14)25-22(29)28-10-8-27(9-11-28)18-5-3-4-16(12-18)19-7-6-17(23)13-20(19)24/h3-7,12-13H,8-11H2,1-2H3,(H,25,29) |
InChI Key |
WCMYILSANKDEPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NC(=O)N2CCN(CC2)C3=CC=CC(=C3)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




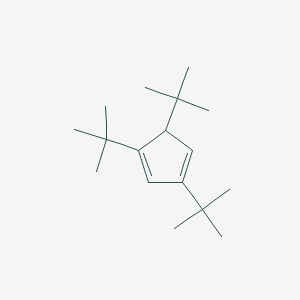
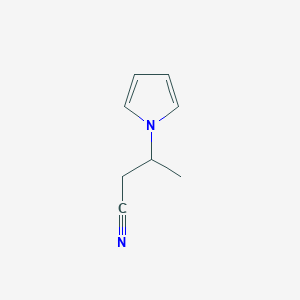
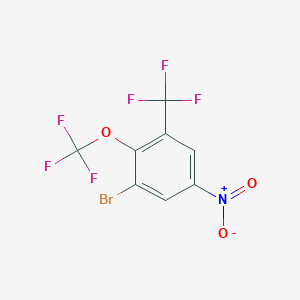

![Tetramethyl 3,3',3'',3'''-[3,8,13-tris(2-methoxy-2-oxoethyl)-18-methyl-2,7,12,17-porphyrintetrayl]tetrapropanoate](/img/structure/B12855900.png)
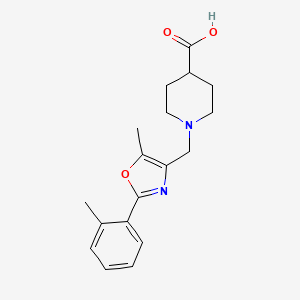

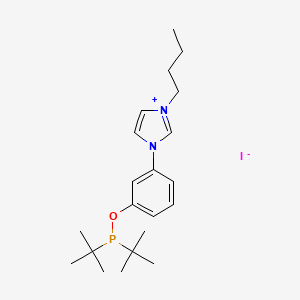
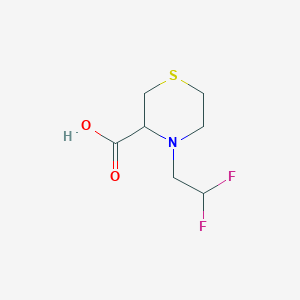
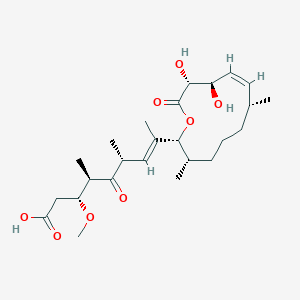
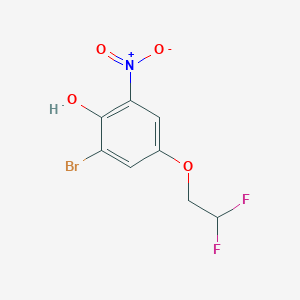
![Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12855937.png)
